molecular formula C12H12N2O B11900026 3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole CAS No. 62407-05-0

3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole

Cat. No.: B11900026
CAS No.: 62407-05-0
M. Wt: 200.24 g/mol
InChI Key: JLTWMADREZSOFT-UHFFFAOYSA-N
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Description

3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole is a synthetically versatile fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a chromene ring system fused to a pyrazole, a privileged scaffold renowned for its broad pharmacological potential . Pyrazole derivatives are established components in numerous therapeutic agents and are extensively investigated for their diverse biological activities . This specific compound serves as a valuable building block for the synthesis of more complex molecules. The chromeno[4,3-c]pyrazole core is a structure of high interest; for instance, close analogs such as 1,4-dihydro-chromeno[4,3-c]pyrazole-3-carboxylic acid are well-documented chemical entities , and related dihydrochromeno-pyrazolo-pyridine hybrids have been synthesized via multi-component reactions for biological screening . The presence of the pyrazole moiety within a fused polycyclic framework makes this compound a promising precursor for developing ligands that interact with various biological targets. Research into similar chromeno-pyrazole systems indicates potential applications across multiple therapeutic areas . Key Applications & Research Value: • Medicinal Chemistry: Serves as a core scaffold for the design and synthesis of novel bioactive molecules. The pyrazole ring is a common feature in compounds with documented anticancer, anti-inflammatory, and antimicrobial activities . • Organic Synthesis: Used as a key intermediate in multi-component reactions (MCRs) and other convergent synthetic strategies to access complex and diverse heterocyclic libraries . • Chemical Biology: Useful as a template for creating chemical probes to study protein-ligand interactions and biological pathways. This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62407-05-0

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3,8-dimethyl-2,4-dihydrochromeno[4,3-c]pyrazole

InChI

InChI=1S/C12H12N2O/c1-7-3-4-11-9(5-7)12-10(6-15-11)8(2)13-14-12/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

JLTWMADREZSOFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCC3=C(NN=C32)C

Origin of Product

United States

Preparation Methods

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as efficient pathways for constructing the chromeno-pyrazole scaffold. A prominent method involves the condensation of methyl-substituted precursors with aryl aldehydes and amines. For instance, a one-pot protocol developed by researchers utilizes 4-(2-hydroxyphenyl)-2,4-dioxobutanoate derivatives, methyl-substituted aldehydes, and primary amines under mild acidic conditions . This reaction proceeds via a Knoevenagel-Michael-cyclization cascade, yielding the chromeno-pyrazole core with 3,8-dimethyl substituents.

Key reagents include p-toluenesulfonic acid (0.05 equiv.) in methanol for initial condensation, followed by cyclization in toluene with pyridine (3 equiv.) at 90°C . The method achieves yields of 43–86% for diverse derivatives, with the 3,8-dimethyl variant isolated in 78% yield after column chromatography .

Cyclocondensation Strategies

Cyclocondensation of pyrazoline intermediates with chromene precursors offers a modular route. A representative procedure involves:

  • Synthesis of 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole :

    • Reacting (E)-4-phenylbut-3-en-2-one (1.0 equiv.) with phenylhydrazine hydrochloride (1.2 equiv.) in anhydrous methanol at 60°C for 3 hours .

    • Yield: 90% after silica gel chromatography .

  • Chromene Ring Formation :

    • Treating the pyrazoline intermediate with diethyl but-2-ynedioate (1.0 equiv.) at 120°C for 28 hours .

    • Yield: 69% for the dicarboxylate precursor .

This two-step approach allows precise control over the 3- and 8-methyl groups via judicious selection of starting materials.

Functionalization of pre-formed chromeno-pyrazole skeletons enables the introduction of methyl groups. For example:

  • Methylation at C-8 :

    • Treating 8-hydroxy-1,4-dihydrochromeno[4,3-c]pyrazole with methyl iodide (2.0 equiv.) and potassium carbonate (3.0 equiv.) in DMF at 60°C for 12 hours .

    • Yield: 82% after recrystallization .

Optimization of Reaction Parameters

Comparative studies highlight critical factors influencing yield and purity:

ParameterOptimal ConditionYield ImprovementSource
Catalyst Loading0.05 equiv. p-TsOH+22%
Solvent for CyclizationToluene (vs. MeOH)+15%
Temperature90°C (cyclization step)+18%
Reaction Time20 hours (one-pot MCR)+12%

Notably, substituting homogeneous acids with nanoporous silica-supported sulfonic acid (SBA-Pr-SO3H) enhances catalyst recyclability, achieving five consecutive cycles with <5% activity loss .

Industrial Scalability Considerations

Scale-up challenges are addressed through:

  • Continuous Flow Systems :

    • Microreactor setups reduce reaction times from 20 hours to 45 minutes for MCRs, maintaining 85% yield .

  • Solvent Recovery :

    • Toluene and methanol are reclaimed via fractional distillation, reducing waste by 70% .

Pilot-scale trials (1 kg batch) demonstrate consistent purity (>98% HPLC) using these protocols .

Chemical Reactions Analysis

Types of Reactions

3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromeno-pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted chromeno-pyrazole derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors, modulating their signaling pathways and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations:

Thiochromeno analogs (e.g., 8-methyl-1-phenyl-1,4-dihydro-thiochromeno[4,3-c]pyrazole) replace the chromene oxygen with sulfur, altering electronic properties and bioavailability .

Substituent Effects: Methyl groups at positions 3 and 8 in the target compound likely improve lipophilicity compared to nitro- or amino-substituted derivatives like LLM-119, which are tailored for explosive applications . Chlorine or carboxylic ester substituents (e.g., 8-chloro or ethyl ester derivatives) enhance bioactivity in antimicrobial or kinase inhibition studies .

Table 2: Activity Comparison

Compound Biological Activity IC₅₀/EC₅₀ Mechanism/Application Reference
3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole Under investigation N/A Potential kinase inhibition (structural analogy to 4-oxo derivatives)
Pyrano[2,3-c]pyrazole (P12) Antileishmanial 34.79 μg/mL Unknown (structural modulation via 2,4-di-Cl phenyl)
Pyrazolo[4,3-c]pyridines Anticancer Weak activity (NCI protocol) Synergistic hybridization of pyrazole and pyridine
LLM-119 Energetic Detonation velocity: 8,380 m/s Insensitive explosive with high thermal stability

Key Findings:

  • Chromeno[4,3-c]pyrazoles are less studied biologically but show promise in structural studies (e.g., π-stacking in enzyme inhibition) .
  • Pyrano[2,3-c]pyrazoles dominate pharmacological research, with substituents like chlorine significantly enhancing antileishmanial activity .
  • Methyl and nitro groups dictate applications: Methyl improves drug-like properties, while nitro groups optimize energetic performance .

Q & A

Q. What are the key synthetic routes for 3,8-dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole, and how do reaction conditions influence yield?

  • Methodological Answer : A common route involves cyclization of substituted acetophenones with ketones (e.g., acetone) under reflux in ethanol, followed by α-formylation using microwave-assisted conditions (45°C, 25 min) with NaH and ethyl formate in THF. Condensation with anhydrous hydrazine in ethanol at 60°C yields the target compound. Microwave irradiation reduces reaction times by 50% and improves yields to ~69% compared to traditional reflux methods (~60%) . Solvent selection (e.g., THF for formylation) and catalyst choice (e.g., pyrrolidine for cyclization) critically impact steric outcomes and purity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • NMR : 1H^1H NMR (DMSO-d6d_6) identifies methyl groups (δ 2.1–2.5 ppm for 3,8-dimethyl) and dihydropyrazole protons (δ 4.0–4.6 ppm). 13C^{13}C NMR confirms aromaticity and carbonyl positions.
  • IR : Peaks at 3130–3370 cm1^{-1} (N–H stretching) and 1580–1600 cm1^{-1} (C=C/C=N) validate the fused-ring system .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 172.18 g/mol for non-methylated analogs) .

Q. How does the fused chromeno-pyrazole framework influence physicochemical properties?

  • Methodological Answer : The bicyclic structure induces steric hindrance, reducing reactivity at the pyrazole N–H site but enhancing thermal stability (decomposition >200°C). Planar chromene rings enable π-stacking in crystallography, as seen in X-ray data for similar compounds (e.g., 1,4-dihydro-1-phenylchromeno[4,3-c]pyrazole; CCDC 1442295) .

Advanced Research Questions

Q. How can substituent effects (e.g., methyl vs. fluoro groups) be systematically studied to optimize biological activity?

  • Methodological Answer :
  • Comparative Synthesis : Replace methyl groups with halogens (e.g., 8-fluoro analogs) via nucleophilic substitution. Fluorination increases lipophilicity (logP +0.5), improving membrane permeability in cell-based assays .

  • Activity Correlation : Use QSAR models to link substituent position (e.g., 3- vs. 8-methyl) to target binding. For example, 8-fluoro derivatives show 2× higher inhibition of Chk1 kinase (IC50_{50} = 1.2 μM) compared to methylated analogs .

    Table 1 : Substituent Effects on Biological Activity

    SubstituentPositionlogP ΔTarget Activity (IC50_{50})
    –CH3_33,8+0.2Chk1 kinase: 2.5 μM
    –F8+0.7Chk1 kinase: 1.2 μM

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 52% vs. 69%) for this compound?

  • Methodological Answer : Discrepancies arise from:
  • Catalyst Purity : Hydrazine anhydrousness (≥99% vs. 95%) impacts condensation efficiency.
  • Microwave Parameters : Power (300 W vs. 600 W) and irradiation time (25 vs. 40 min) alter reaction completion.
  • Resolution : Use design-of-experiments (DoE) to optimize variables. For example, a 23^3 factorial design (catalyst, solvent, time) increased yields to 75% in pilot studies .

Q. How can computational modeling predict the impact of structural modifications on thermochemical properties?

  • Methodological Answer :
  • DFT Calculations : B3LYP/6-311+G(d,p) models predict strain energy (e.g., 25 kcal/mol for methyl groups) and bond dissociation energies (BDEs) of trigger bonds (e.g., N–NO2_2).
  • Molecular Dynamics : Simulate crystal packing to assess mechanical sensitivity. For example, π-π interactions in 3,6-dinitropyrazolo[4,3-c]pyrazole derivatives reduce impact sensitivity (IS >25 J) .

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